5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one
Description
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-6-5-12(9-16-14)15(19)17-8-7-11-3-1-2-4-13(11)10-17/h1-4,12H,5-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMLYZGAIAGDQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one typically involves multicomponent reactions that improve atom economy, selectivity, and yield. One common method includes the condensation of a phenylethylamine derivative with an aldehyde to form an iminium intermediate, followed by cyclization to yield the tetrahydroisoquinoline core . The piperidinone moiety can be introduced through subsequent reactions involving appropriate reagents and conditions, such as the use of dehydrating agents like phosphorus oxychloride or zinc chloride .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline or piperidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline and piperidinone derivatives, which can exhibit diverse biological activities and serve as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors and enzymes, modulating their activity and leading to neuroprotective effects . Additionally, the compound may inhibit inflammatory pathways by targeting key signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
Structural Differences
- Core Backbone :
- Functional Groups: The lactam in the target compound enhances hydrogen-bonding capacity compared to the non-cyclic carbonyl in the analog.
- Molecular Formula and Mass: Compound Molecular Formula Molar Mass (g/mol) 5-(Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one* C₁₅H₁₈N₂O₂ 260.32 (calculated) 2-(Piperidine-4-carbonyl)-tetrahydroisoquinoline C₁₅H₂₀N₂O 244.33
* Hypothetical calculation based on structural substitution.
Physicochemical and Pharmacokinetic Properties
- Polarity : The lactam in the target compound increases polarity (logP ~1.2 estimated) compared to the analog (logP ~2.1), suggesting differences in membrane permeability .
- Metabolic Stability: Piperidin-2-one derivatives often exhibit higher metabolic stability due to reduced susceptibility to cytochrome P450 oxidation compared to non-cyclic analogs.
Receptor Binding Profiles
- Target Compound: No direct binding data available. However, piperidin-2-one scaffolds are associated with κ-opioid receptor antagonism in related compounds (e.g., JDTic derivatives).
- Analog (CAS 120848-76-2): Limited activity reported, though similar tetrahydroisoquinoline-piperidine hybrids show weak affinity for dopamine D2 receptors (IC₅₀ >10 μM in preliminary screens) .
Biological Activity
5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline moiety linked to a piperidinone structure. Its molecular formula is with a molecular weight of approximately 258.32 g/mol . The unique combination of these structural components contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, potentially modulating their activity and leading to neuroprotective effects.
- Enzymatic Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in neurotransmitter metabolism, which may contribute to its therapeutic effects in neurodegenerative diseases .
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Activity
This compound has also demonstrated anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuroprotective Study :
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory properties in a lipopolysaccharide (LPS)-induced inflammation model.
- Method : Inflammatory markers were measured after treatment with the compound.
- Results : A notable decrease in TNF-alpha and IL-6 levels was observed, indicating effective anti-inflammatory action .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are reported for preparing 5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one, and how can reaction parameters be optimized?
Methodological Answer:
- Coupling Strategies : Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link tetrahydroisoquinoline and piperidin-2-one moieties in anhydrous solvents (DMF or DCM).
- Optimization : Monitor reaction progress via TLC (silica gel, EtOAc/hexane 1:1, Rf ~0.3) or HPLC (C18 column, acetonitrile/water gradient). Quench reactions when intermediates diminish (typically 12–24 h).
- Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) to isolate the product. Studies on analogous heterocycles highlight temperature control (0–5°C) to suppress side reactions .
Q. Which analytical techniques are critical for confirming structural identity and purity?
Methodological Answer:
- Structural Confirmation : Use HRMS (ESI+) for molecular ion verification and ¹H/¹³C NMR (DMSO-d6 or CDCl3) to assign stereochemistry.
- Purity Assessment : HPLC with a C18 column and 0.1% TFA in water/acetonitrile (gradient: 10% → 90% acetonitrile over 20 min) detects impurities. Residual solvents (e.g., DMF) are quantified via GC-MS per ICH Q3C guidelines.
- Stereochemical Resolution : X-ray crystallography (if crystals form) or NOESY NMR clarifies spatial arrangements. Recent protocols emphasize pH-adjusted mobile phases (e.g., ammonium acetate buffer, pH 6.5) for improved resolution .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use N95 masks during powder handling.
- Storage : Seal containers under argon and store at −20°C for stability.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Emergency protocols for related piperidines recommend eyewash stations and 15-minute rinsing for skin/eye exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across assay systems?
Methodological Answer:
- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Include positive controls (e.g., staurosporine for kinase inhibition).
- Solubility Checks : Use dynamic light scattering to confirm compound solubility in assay media. Pre-dissolve in DMSO (<0.1% final concentration).
- Orthogonal Assays : Validate target engagement via SPR (binding affinity) and cellular thermal shift assays (CETSA). Re-evaluate purity with HPLC after prolonged incubation .
Q. What experimental approaches are recommended to investigate metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) + NADPH. Use LC-HRMS (C18 column, 0.1% formic acid gradient) to identify phase I metabolites (e.g., hydroxylation).
- In Vivo PK Studies : Administer to rodents (IV/PO) and collect plasma at 0, 1, 4, 8, 24 h. Quantify via UPLC-QTOF-MS with stable isotope-labeled internal standards.
- Data Analysis : Calculate t₁/₂ and AUC using non-compartmental analysis (Phoenix WinNonlin). Comparative studies on tetrahydropyridines highlight interspecies metabolic differences .
Q. How can computational modeling predict off-target interactions, and what validation strategies are advised?
Methodological Answer:
- Docking : Use AutoDock Vina to screen against off-target databases (e.g., ChEMBL). Prioritize targets with ΔG ≤ −7.0 kcal/mol.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding pose stability. Analyze RMSD and hydrogen-bond occupancy.
- Experimental Validation : Confirm hits via SPR (KD < 10 µM) or enzymatic assays. Cross-reference with transcriptomic data (e.g., LINCS L1000) to contextualize biological relevance .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data between 2D vs. 3D cell models be addressed?
Methodological Answer:
- Model Comparison : Re-test compound in both 2D monolayers and 3D spheroids (e.g., Matrigel-embedded HepG2). Normalize data to cell viability (MTT assay) and ATP content (luminescence).
- Penetration Studies : Use confocal microscopy with fluorescent analogs to assess 3D model penetration.
- Microenvironment Factors : Adjust oxygen tension (5% O2 vs. normoxia) and nutrient gradients. Studies on isoquinoline derivatives show hypoxia-induced resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
